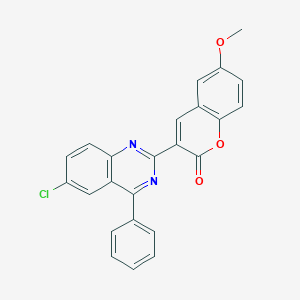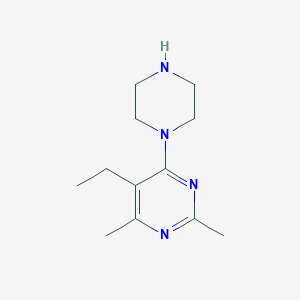
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the condensation of 6-chloro-4-phenylquinazoline with 6-methoxy-2H-chromen-2-one under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the biological target.
Comparación Con Compuestos Similares
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used in cancer treatment.
Gefitinib: Another anticancer agent.
Prazosin: Used to treat hypertension.
Propiedades
Fórmula molecular |
C24H15ClN2O3 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
3-(6-chloro-4-phenylquinazolin-2-yl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C24H15ClN2O3/c1-29-17-8-10-21-15(11-17)12-19(24(28)30-21)23-26-20-9-7-16(25)13-18(20)22(27-23)14-5-3-2-4-6-14/h2-13H,1H3 |
Clave InChI |
GYFBDUUQVFBOLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270248.png)
![4-{[1-(Quinolin-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B12270250.png)
![1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine](/img/structure/B12270251.png)
![5-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12270255.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12270262.png)
![2-[(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12270267.png)
![N-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]phenyl}acetamide](/img/structure/B12270273.png)
![6-bromo-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B12270290.png)

![4-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12270298.png)
![3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B12270303.png)
![N-{1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12270307.png)
![3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine](/img/structure/B12270314.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B12270321.png)
